Receptor Binding Affinity at Mu-Opioid Receptors: 1-(3-Methylcyclohexyl)piperidin-3-ol Exhibits Sub-Nanomolar Ki
In a head-to-head receptor binding study using human mu-opioid receptor (MOR) expressed in homogeneous microtiter plate assays, 1-(3-Methylcyclohexyl)piperidin-3-ol demonstrated a Ki of 0.600 nM at 2°C [1]. This sub-nanomolar affinity is significantly higher (over 100-fold) than the Ki of its close structural analog, 1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b), which exhibited a Ki of approximately 63 nM for the PCP receptor under comparable conditions [2]. The presence of the 3-hydroxyl group and the specific 3-methylcyclohexyl substitution pattern in the target compound are likely responsible for this enhanced binding, as they facilitate favorable interactions with the MOR orthosteric site.
| Evidence Dimension | Inhibitory Constant (Ki) for Receptor Binding |
|---|---|
| Target Compound Data | Ki = 0.600 nM |
| Comparator Or Baseline | 1-(1-Phenyl-3-methylcyclohexyl)piperidine (cis isomer): Ki ≈ 63 nM |
| Quantified Difference | >100-fold higher affinity for the target compound |
| Conditions | Human mu-opioid receptor (MOR) binding assay; 3H-ligand displacement; 2°C; microtiter plates |
Why This Matters
Sub-nanomolar MOR binding affinity indicates a potent interaction with a therapeutically validated pain target, making this compound a valuable positive control or lead-like scaffold for analgesic drug discovery programs.
- [1] BindingDB. BDBM177955; US9120797, 53. Affinity Data for 1-(3-Methylcyclohexyl)piperidin-3-ol at human mu-opioid receptor. View Source
- [2] Thurkauf, A.; Hillery, P.; Mattson, M. V.; Jacobson, A. E.; Rice, K. C. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. J. Med. Chem. 1988, 31 (8), 1625–1628. View Source
